molecular formula C17H24N6O B5579829 4-(3-methyl-1H-pyrazol-1-yl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine

4-(3-methyl-1H-pyrazol-1-yl)-6-(4-pentanoyl-1-piperazinyl)pyrimidine

Cat. No. B5579829
M. Wt: 328.4 g/mol
InChI Key: ZYJPKBSOHBSTAJ-UHFFFAOYSA-N
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Description

  • This compound belongs to a class of chemicals that include pyrazolo[3,4-d]pyrimidines, known for various biological activities.

Synthesis Analysis

  • The synthesis of related compounds often involves the reaction of different amines and other reagents under various conditions, as seen in the preparation of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines (Abdelriheem et al., 2017).

Molecular Structure Analysis

  • Molecular structures of related pyrazolopyrimidines show diverse forms, ranging from hydrates to solvent-free forms, as observed in N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines (Trilleras et al., 2008).

Chemical Reactions and Properties

  • Pyrazolo[3,4-d]pyrimidines have been found to exhibit specific reactions, such as inhibiting enterovirus replication at nanomolar concentrations (Chern et al., 2004).

Physical Properties Analysis

  • The physical properties of pyrazolopyrimidines can be influenced by their molecular structure, as evidenced by the differences in hydrogen bonding and crystal structures (Trilleras et al., 2008).

Chemical Properties Analysis

  • The chemical properties of pyrazolo[3,4-d]pyrimidines are characterized by their specificity in biological activities, including antiviral effects (Chern et al., 2004).

Scientific Research Applications

Heterocyclic Synthesis and Drug Development

  • Novel Heterocyclic Derivatives Synthesis : Research demonstrates the synthesis of novel heterocyclic compounds, including pyrazole, pyrimidine, and piperazine derivatives, showcasing their potential in drug development and material sciences. These compounds are synthesized through various chemical reactions and characterized by spectral data and elemental analysis, indicating a broad interest in developing new molecules for pharmaceutical applications (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

  • Antibacterial and Insecticidal Properties : Some pyrimidine linked pyrazole heterocyclics have been evaluated for their insecticidal and antibacterial potential, suggesting that modifications in the pyrazole-pyrimidine structure can lead to compounds with specific biological activities. These findings indicate the potential for designing new antimicrobial agents based on structural optimizations (P. P. Deohate & Kalpana A. Palaspagar, 2020).

Biological Activity and Chemical Interactions

  • Antiviral and Antitumor Activities : Derivatives of pyrazolo[3,4-d]pyrimidines have been investigated for their antiviral activity against human enteroviruses and antitumor activities. These studies highlight the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in treating viral infections and cancer, showcasing the importance of structural modification in enhancing biological activity (J. Chern et al., 2004).

  • Interactions with Plasma Proteins : Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and their interactions with bovine serum albumin (BSA) studied, offering insights into how these compounds might interact with biological molecules. Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Ling-Ling He et al., 2020).

properties

IUPAC Name

1-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-3-4-5-17(24)22-10-8-21(9-11-22)15-12-16(19-13-18-15)23-7-6-14(2)20-23/h6-7,12-13H,3-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJPKBSOHBSTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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